molecular formula C21H20N2O3 B6620498 1-(1,3-benzodioxol-4-yl)-N-[(2-phenylmethoxypyridin-3-yl)methyl]methanamine

1-(1,3-benzodioxol-4-yl)-N-[(2-phenylmethoxypyridin-3-yl)methyl]methanamine

Cat. No.: B6620498
M. Wt: 348.4 g/mol
InChI Key: SVTQVYUEJPVNMO-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-4-yl)-N-[(2-phenylmethoxypyridin-3-yl)methyl]methanamine is a complex organic compound characterized by the presence of a benzodioxole ring and a pyridine ring

Properties

IUPAC Name

1-(1,3-benzodioxol-4-yl)-N-[(2-phenylmethoxypyridin-3-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-2-6-16(7-3-1)14-24-21-18(9-5-11-23-21)13-22-12-17-8-4-10-19-20(17)26-15-25-19/h1-11,22H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTQVYUEJPVNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CNCC3=C(N=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-4-yl)-N-[(2-phenylmethoxypyridin-3-yl)methyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate leaving group.

    Coupling Reaction: The final step involves coupling the benzodioxole and pyridine intermediates using a suitable coupling reagent, such as a palladium catalyst, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-4-yl)-N-[(2-phenylmethoxypyridin-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(1,3-benzodioxol-4-yl)-N-[(2-phenylmethoxypyridin-3-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-4-yl)-N-[(2-phenylmethoxypyridin-3-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-4-yl)-N-methylmethanamine
  • 1-(1,3-benzodioxol-4-yl)-N-phenylmethanamine
  • 1-(1,3-benzodioxol-4-yl)-N-(2-pyridyl)methanamine

Uniqueness

1-(1,3-benzodioxol-4-yl)-N-[(2-phenylmethoxypyridin-3-yl)methyl]methanamine is unique due to the presence of both a benzodioxole ring and a pyridine ring, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the design of novel pharmaceuticals and materials.

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